molecular formula C21H16N2O B2922346 2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole CAS No. 876883-24-8

2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole

Cat. No.: B2922346
CAS No.: 876883-24-8
M. Wt: 312.372
InChI Key: VPFIHPOAJULLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodiazole (benzimidazole) core substituted with a naphthalen-2-yloxymethyl group at position 2 and a propargyl (prop-2-yn-1-yl) group at position 1. Its molecular formula is C₂₁H₁₇N₂O, with a molecular weight of 313.38 g/mol. The naphthalene moiety enhances aromatic stacking interactions, while the propargyl group offers reactivity for further functionalization, making it a candidate for pharmaceutical and materials science applications .

Properties

IUPAC Name

2-(naphthalen-2-yloxymethyl)-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-2-13-23-20-10-6-5-9-19(20)22-21(23)15-24-18-12-11-16-7-3-4-8-17(16)14-18/h1,3-12,14H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFIHPOAJULLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting the activity of enzymes involved in DNA replication and transcription. Additionally, its ability to form hydrogen bonds and π-π interactions with proteins may contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituent at Position 2 Substituent at Position 1 Molecular Formula Key Differences vs. Target Compound
Target: 2-[(Naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole Benzimidazole Naphthalen-2-yloxymethyl Prop-2-yn-1-yl C₂₁H₁₇N₂O Reference compound
D011-5761 (2-[(2-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole) Benzimidazole 2-Methylphenoxymethyl Prop-2-yn-1-yl C₁₈H₁₆N₂O Smaller aromatic substituent (methylphenoxy vs. naphthyl)
2-(2-Chlorophenoxymethyl)-1H-1,3-benzodiazole Benzimidazole 2-Chlorophenoxymethyl H (unsubstituted) C₁₄H₁₁ClN₂O Lack of propargyl group; chloro substituent
2-Methyl-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole Benzimidazole Methyl Prop-2-yn-1-yl C₁₁H₁₁N₂ Simplified substituent (methyl vs. naphthyloxymethyl)
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a) Triazole-acetamide Naphthalen-2-yloxymethyl-linked triazole N-phenylacetamide C₂₂H₁₉N₅O₂ Triazole-acetamide scaffold vs. benzimidazole core
Key Observations :
  • Aromatic Substituents: The naphthalenyl group in the target compound likely improves lipophilicity and π-π interactions compared to smaller substituents (e.g., methylphenoxy in D011-5761) .
  • Propargyl Group: Unlike 2-(2-chlorophenoxymethyl)-1H-benzodiazole , the propargyl group enables click chemistry modifications, a critical advantage in drug discovery.
  • Core Heterocycle : The benzimidazole core distinguishes the target from triazole-containing analogs (e.g., 7a in ), which may exhibit different hydrogen-bonding and metabolic stability profiles .
Key Observations :
  • Click Chemistry : The propargyl group in the target compound and D011-5761 suggests compatibility with CuAAC, a high-yield method for triazole formation .
  • Spectroscopic Trends : The naphthalenyl protons in the target compound would resonate downfield (7.2–8.5 ppm), similar to triazole-linked analogs in .
Key Observations :
  • Enzyme Inhibition : The naphthalenyl group may enhance binding to hydrophobic enzyme pockets, as seen in α-glucosidase inhibitors like 9c .
  • Drug Discovery : Propargyl-bearing benzimidazoles (e.g., D011-5761) are prioritized for combinatorial libraries due to their synthetic versatility .

Biological Activity

The compound 2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, focusing on its pharmacological properties and therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Naphthalen-2-yloxy Backbone : Naphthalene is reacted with appropriate alkylating agents to introduce the prop-2-yn-1-yl group.
  • Introduction of the Benzodiazole Moiety : This is achieved through cyclization reactions involving suitable precursors.
  • Final Modifications : The compound may undergo further modifications to enhance its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, compounds with similar structures displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 20 µM to 70 µM against various strains, indicating promising antibacterial potential .

Anticancer Properties

Research has highlighted that benzodiazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound were shown to inhibit the growth of breast cancer cell lines such as SK-BR-3. This suggests that the compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Some derivatives have been reported to inhibit carbonic anhydrases, which are implicated in various diseases, including glaucoma and epilepsy. The inhibition of these enzymes can lead to therapeutic effects in conditions where their activity is dysregulated .

Study on Antimicrobial Efficacy

In a comparative study, several naphthalene derivatives were synthesized and tested for their antibacterial effects against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications significantly enhanced their antibacterial efficacy compared to standard antibiotics .

Evaluation of Anticancer Activity

A study focused on the anticancer potential of benzodiazole derivatives demonstrated that specific modifications in the structure led to increased cytotoxicity in cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the mechanism of action .

Data Tables

Biological Activity MIC (µM) Tested Organisms
Antibacterial20 - 70S. aureus, E. coli
AnticancerVariesSK-BR-3 (breast cancer)
Enzyme InhibitionIC50 < 100Carbonic anhydrase isoforms

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.